Ethylenediamine tartrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.C2H8N2/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJAZXGJBIMYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50912609 | |
| Record name | 2,3-Dihydroxybutanedioic acid--ethane-1,2-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50912609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22719-15-9, 996-78-1 | |
| Record name | Ethylenediamine tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022719159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC97173 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydroxybutanedioic acid--ethane-1,2-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50912609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenediamine tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthesis Methodologies and Mechanistic Investigations
Solution-Based Synthesis Protocols
Solution-based methods are the most common and well-established procedures for the laboratory and industrial-scale production of ethylenediamine (B42938) tartrate. These protocols offer a high degree of control over the reaction conditions, leading to a product of high purity.
The reaction between ethylenediamine, a bifunctional base, and tartaric acid, a dicarboxylic acid, proceeds in a stepwise manner. The stoichiometry of the reactants is a critical parameter that dictates the final product. For the formation of ethylenediamine tartrate, a 1:2 molar ratio of ethylenediamine to L-(+)-tartaric acid is typically employed in deionized water.
Precise pH control is paramount to ensure the complete formation of the desired salt and to avoid the presence of byproducts. The reaction is generally carried out under neutral to slightly acidic conditions. Maintaining a pH in the range of 6.5 to 8 is crucial for the successful synthesis. google.com In industrial settings, automated titration systems are often used to maintain this precise pH control, while in a laboratory setting, this can be achieved through careful manual titration.
A typical laboratory-scale synthesis involves dissolving ethylenediamine and L-(+)-tartaric acid in their stoichiometric ratio in deionized water. The solution is then heated, often to around 60°C, to ensure complete dissolution of the reactants.
| Parameter | Laboratory Scale | Industrial Scale |
| pH Control | Manual Titration | Automated Systems |
| Temperature | 25-60°C | 30-80°C |
| Reaction Time | 2-4 hours | 1-2 hours |
| Yield | 88-90% | 92-95% |
| This table presents typical parameters for the synthesis of this compound. |
Following the initial reaction, the isolation of solid this compound is achieved through crystallization. The choice of crystallization technique significantly influences the size, shape, and purity of the resulting crystals.
Slow evaporation is a straightforward and widely used technique for obtaining high-quality crystals. chemistryviews.org A saturated or near-saturated solution of this compound is prepared and left undisturbed in a vessel that allows for the gradual evaporation of the solvent at room temperature. chemistryviews.org To control the rate of evaporation, the container can be covered, for instance with perforated aluminum foil, to slow down the process and promote the growth of larger, more well-defined crystals. chemistryviews.org This method is particularly suitable for compounds that are stable in air and at ambient temperatures. chemistryviews.org
Controlled cooling is another effective method for crystallizing this compound. This technique is especially useful for systems where the solubility of the compound is highly dependent on temperature. epa.gov A saturated solution is prepared at an elevated temperature and then slowly cooled to a lower temperature, causing the solubility to decrease and the compound to crystallize out of the solution. epa.gov
For instance, a saturated solution prepared at 70–80°C can be gradually cooled to room temperature or even lower (e.g., 10°C) to maximize the yield of crystals. The rate of cooling is a critical parameter; a slower cooling rate generally leads to the formation of larger and more perfect crystals. ugm.ac.id In industrial processes, seed crystals of a specific size range (e.g., 100–200 µm) are often introduced to the supersaturated solution to initiate and control crystal growth, ensuring uniformity in the final product.
To obtain high-purity this compound, particularly for applications requiring stringent quality standards, purification of the crude product is essential. The most common purification technique is recrystallization. This involves dissolving the crude this compound in a minimal amount of a hot solvent, such as water or a water-ethanol mixture. orgsyn.org Any insoluble impurities are then removed by filtration of the hot solution. The filtrate is then allowed to cool slowly, leading to the formation of purified crystals. The purified crystals can then be washed with a cold solvent, such as ethanol (B145695), to remove any remaining soluble impurities and then dried. orgsyn.org
Crystallization Techniques
Slow Evaporation Methodologies
Emerging Synthetic Approaches
While solution-based methods are well-established, research into more efficient and environmentally friendly synthetic routes is ongoing. One such emerging technique is mechanochemical synthesis. This solvent-free approach involves the direct grinding of ethylenediamine and tartaric acid in a ball mill. Preliminary studies have shown promising results, with high yields achieved in a significantly shorter reaction time compared to traditional solution-based methods. However, the quality of the crystals obtained through mechanochemistry may not yet match that of crystals grown from solution.
Mechanochemical Synthesis
Mechanochemical synthesis presents a solvent-free alternative for producing this compound. This method involves the direct grinding of the two primary reactants, ethylenediamine and tartaric acid, typically within a ball mill. This process leverages mechanical energy to initiate the chemical reaction.
Recent explorations into this technique have shown promising results. Preliminary findings indicate that a yield of approximately 80% can be achieved within a 30-minute milling time. While this method is rapid and avoids the use of solvents, the quality of the resulting crystals has been noted as inferior to those produced through conventional solution-based crystallization methods. Mechanochemical synthesis can also be applied to produce related compounds; for instance, unsymmetrical salens can be synthesized by grinding ethylenediamine monohydrochlorides with salicylaldehydes in a mortar and pestle. beilstein-journals.org
| Parameter | Value | Reference |
| Method | Mechanochemical Grinding (Ball Mill) | |
| Reactants | Ethylenediamine, Tartaric Acid | |
| Yield | ~80% | |
| Reaction Time | 30 minutes | |
| Key Feature | Solvent-free | |
| Limitation | Inferior crystal quality compared to solution methods |
Advanced Amine Synthesis Routes
The properties and final purity of this compound are intrinsically linked to the quality of the ethylenediamine precursor. Advanced synthesis routes for ethylenediamine focus on greener and more efficient processes compared to traditional methods.
The conventional industrial production of ethylenediamine involves the reaction of 1,2-dichloroethane (B1671644) with ammonia (B1221849) at high temperatures and pressures. wikipedia.org A significant advancement is the catalytic amination of ethylene (B1197577) glycol (EG), which is considered a more economical and environmentally benign route. nih.govacs.org This method uses ethylene glycol and liquid ammonia as raw materials, with water as the main byproduct, presenting a cleaner production process. acs.org
The catalytic amination of ethylene glycol can proceed via two main pathways:
Direct Synthesis from EG : This involves the reaction of ethylene glycol and ammonia over various catalysts. acs.org The key mechanistic steps include the dehydrogenation of the alcohol group to a carbonyl group, condensation with ammonia to form an imine, and subsequent hydrogenation of the imine to produce the amine. nih.govacs.org
Indirect Synthesis from Monoethanolamine (MEA) : As an intermediate in ethylene glycol amination, monoethanolamine can also be used as a starting material for a more targeted synthesis of ethylenediamine. nih.gov
A variety of catalysts have been developed for these advanced routes, including supported metal and multimetallic catalysts, solid acid catalysts like zeolites, and homogeneous catalysts such as ionic liquids and metal complexes. nih.govacs.org
| Advanced Route | Description | Key Advantages | Catalysts | Reference |
| Catalytic Amination of Ethylene Glycol (EG) | Direct reaction of EG with ammonia. | Economical, environmentally benign, cleaner process. | Supported metals, solid acids. | nih.govacs.org |
| Catalytic Amination of Monoethanolamine (MEA) | Uses MEA (an intermediate of EG amination) as a starting material. | Potentially higher selectivity and fewer byproducts. | Metal catalysts, solid acids. | nih.gov |
Industrial-Scale Synthesis Considerations
Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful optimization of process parameters to ensure consistent product quality, high yield, and environmental responsibility.
In large-scale crystallization, seeding is a critical step to control crystal size distribution (CSD) and product quality. whiterose.ac.uk The characteristics of the seed crystals—including their size, mass, and distribution—have a significant impact on the final product. mit.edu For this compound, industrial processes utilize seed crystals to manage crystal growth in supersaturated solutions.
The optimization of seeding involves several key parameters:
Seed Size : Seed crystals with a diameter of 100–200 micrometers (µm) are considered optimal for initiating uniform growth of this compound crystals. Using larger seeds, for example, those greater than 500 µm, reduces the available surface area for growth, which can prolong the crystallization time. researchgate.net
Temperature Control : A common industrial method involves preparing a saturated solution at an elevated temperature (e.g., 70–80°C) and feeding it into crystallization tanks that contain the seed crystals maintained at a lower, constant temperature, such as 50°C. This temperature differential ensures controlled crystal growth while minimizing the formation of defects. Another approach involves the gradual reduction of temperature from about 50°C to 40.6°C. google.com
pH Control : The pH of the mother liquor is also a crucial factor. Maintaining the solution at a specific pH, for instance around 7.5 using ammonium (B1175870) hydroxide, can help produce more perfect crystals with less tapering of the prism faces. google.com
| Parameter | Optimal Range/Condition | Rationale | Reference |
| Seed Crystal Diameter | 100–200 µm | Promotes uniform crystal growth. | |
| Crystallization Tank Temperature | 40.6°C to 50°C | Maintained lower than the saturation temperature for controlled growth. | google.com |
| Saturated Solution Temperature | 70–80°C | To dissolve the solute before feeding into the crystallizer. | |
| Solution pH | ~7.5 (alkaline) | Promotes better crystal morphology and stability. | google.com |
Environmental considerations are paramount in modern chemical manufacturing. For this compound production, this includes managing solvent waste and adopting greener synthesis strategies for precursors.
A key environmental control measure in industrial plants is the implementation of closed-loop systems for solvent recovery. In the purification stages of this compound, solvents such as ethanol and acetone (B3395972) are often used for washing and enhancing crystallization. By recycling these solvents, modern facilities can reduce solvent waste by as much as 70%.
Furthermore, the environmental impact of the entire process includes the synthesis of the ethylenediamine starting material. As discussed in section 2.2.2, the shift towards catalytic amination of ethylene glycol over the traditional 1,2-dichloroethane route represents a significant step in reducing the environmental footprint of producing the amine precursor. nih.govacs.org
Seed Crystal Optimization
Reaction Mechanism Studies of Formation
The formation of this compound is fundamentally an acid-base neutralization reaction. The mechanism involves the transfer of protons from the acidic carboxyl groups of tartaric acid to the basic amino groups of ethylenediamine.
Ethylenediamine (C₂H₄(NH₂)₂) is a bidentate organic compound with two primary amine groups, which act as Lewis bases. wikipedia.org Tartaric acid (C₄H₆O₆) is a dicarboxylic acid, meaning it has two carboxylic acid (-COOH) groups that can donate protons.
The reaction proceeds in an aqueous solution where equimolar amounts of the two reactants are combined. The reaction can be represented as follows:
C₂H₄(NH₂)₂ + C₂H₂(OH)₂(COOH)₂ → [C₂H₄(NH₃)₂]²⁺[C₂H₂(OH)₂(COO)₂]²⁻
In this process, each of the two amine groups on the ethylenediamine molecule accepts a proton (H⁺) from the carboxylic acid groups of the tartaric acid molecule. This results in the formation of the ethylenediammonium cation ([C₂H₄(NH₃)₂]²⁺) and the tartrate anion ([C₂H₂(OH)₂(COO)₂]²⁻). The crystalline solid, this compound, is an ionic salt formed by the strong electrostatic attraction between these two oppositely charged ions. The extensive hydrogen bonding within its monoclinic crystal structure further stabilizes the resulting lattice. Control of the pH during this stoichiometric mixing is crucial to ensure the complete formation of the salt.
Iii. Advanced Structural Characterization and Crystal Engineering
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique has been employed to analyze various forms of ethylenediamine (B42938) tartrate, revealing detailed information about its unit cell, molecular packing, and the complex network of hydrogen bonds that stabilize the structure.
The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (a, b, c) and angles (α, β, γ), along with the crystal's symmetry (described by the space group), are primary characteristics determined from X-ray diffraction data. Different forms of ethylenediamine tartrate, including anhydrous and hydrated versions, exhibit distinct crystallographic parameters.
For instance, anhydrous ethylenediamine d-tartrate crystallizes in the monoclinic system with the space group P2₁. iucr.org A hydrated form, ethylenediamine d-tartrate monohydrate, crystallizes in the orthorhombic system with the space group P2₁2₁2₁. iucr.org A dihydrate form, ethylenediamine ditartrate dihydrate, has also been characterized and found to be monoclinic, but with the space group P2₁/n. researchgate.netresearchgate.net
The crystallographic data for these forms are summarized in the table below.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| Anhydrous Ethylenediamine d-tartrate | C₆H₁₄N₂O₆ | Monoclinic | P2₁ | 8.974(5) | 8.797(5) | 5.984(4) | 105.40(10) | 2 | iucr.org |
| Ethylenediamine d-tartrate Monohydrate | C₆H₁₄N₂O₆·H₂O | Orthorhombic | P2₁2₁2₁ | 11.56 | 15.04 | 5.80 | 90 | 4 | iucr.org |
| Ethylenediamine Ditartrate Dihydrate | C₁₀H₂₀N₂O₁₄ | Monoclinic | P2₁/n | 22.405(5) | 17.881(3) | 12.067(5) | 93.41(2) | 4 | researchgate.net |
Z = Molecules per unit cell
X-ray analysis reveals that the crystal structure of this compound consists of diprotonated ethylenediamine cations (NH₃⁺CH₂CH₂NH₃⁺) and tartrate anions (⁻OOC(CHOH)₂COO⁻). iucr.org The packing of these ions within the crystal lattice is highly organized. In related diastereomeric salts, the crystal structures can be comprised of octahedrally coordinated metal atoms, hydrogentartrate anions, and water molecules interconnected by hydrogen bonds. publish.csiro.auresearchgate.net The packing arrangement can form distinct patterns, such as columns of complex cations linked to chains of hydrogentartrate anions or layered structures where walls of hydrogentartrate anions sandwich columns of the cations. publish.csiro.auresearchgate.net
The stability of the this compound crystal lattice is significantly influenced by an extensive network of hydrogen bonds. Neutron diffraction studies, which can precisely locate hydrogen atoms, have provided a detailed description of these interactions in the anhydrous form. iucr.org The structure features numerous interionic hydrogen bonds between the ammonium (B1175870) groups of the ethylenediamine cation and the carboxylate and hydroxyl groups of the tartrate anion. iucr.org
Key findings from these analyses include:
Strong Interionic Bonds: The shortest and strongest hydrogen bonds are observed between the amine hydrogen atoms and the carboxyl oxygen atoms, with H···O distances measured at approximately 1.74 Å. iucr.org
Weak Intraionic Bond: A weak intramolecular hydrogen bond exists within the tartrate anion itself, between a hydroxyl group and a carboxylate oxygen atom. iucr.org
Bifurcated Hydrogen Bond: The hydroxyl group involved in the intraionic bond also participates in a nearly symmetrically bifurcated hydrogen bond, where it interacts with an oxygen atom from an adjacent tartrate ion. iucr.org
This complex web of hydrogen bonds connects the constituent ions into a stable three-dimensional architecture. publish.csiro.auresearchgate.net
Elucidation of Molecular and Crystal Packing
Polymorphism and Pseudopolymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. These different forms, known as polymorphs, have the same chemical composition but differ in their crystal packing, which can lead to different physical properties. A related phenomenon is pseudopolymorphism, where different crystal forms arise from the incorporation of solvent molecules (solvates) or water (hydrates) into the crystal lattice. The existence of anhydrous, monohydrate, and dihydrate forms of this compound demonstrates its capacity for pseudopolymorphism. iucr.orgiucr.orgresearchgate.net
The formation of a specific polymorph or pseudopolymorph is governed by a combination of thermodynamic and kinetic factors during the crystallization process. Temperature is a critical factor; for this compound, the hydrate (B1144303) is the stable form in aqueous solution below approximately 40.6°C, while the anhydrous form is crystallized at higher temperatures, typically between 40.6°C and 50°C. google.com Other conditions, such as solvent composition and the rate of cooling or evaporation, can also influence which crystalline form is produced.
Crystallization occurs in two main stages: nucleation and crystal growth. iastate.edu Nucleation is the initial formation of tiny, stable crystalline nuclei from a supersaturated solution. wine-production.com The conditions under which nucleation occurs can heavily influence the resulting crystal structure.
To exert greater control over the crystallization process, a technique known as seeding is often employed. Seeding involves introducing small crystals of a desired polymorph into the supersaturated solution. wine-production.com These seed crystals act as templates, bypassing the spontaneous nucleation phase and promoting the growth of that specific crystalline form. iastate.eduwine-production.com This method is used in the commercial production of this compound to ensure controlled growth and minimize structural defects. google.com By carefully controlling nucleation and using seeding techniques, it is possible to direct the crystallization towards a specific polymorph with desired characteristics.
Factors Influencing Polymorph Formation
Temperature Gradients and Solvent Polarity Effects
The formation and characteristics of this compound (EDT) crystals are significantly influenced by environmental factors, primarily temperature gradients and the polarity of the solvent used during crystallization. Industrial-scale production, for instance, manipulates temperature to control crystal size and ensure purity. A common method involves preparing a saturated EDT solution at an elevated temperature, such as 70–80°C, and introducing it into a crystallizer containing seed crystals maintained at a lower, constant temperature, for example, 42°C or 50°C. google.com This controlled temperature differential promotes uniform crystal growth while minimizing the formation of defects. Studies on the growth rates of single EDT crystals confirm that the rate of crystallization increases appreciably with a rise in temperature. cdnsciencepub.com
The polarity of the solvent is another critical parameter. The choice of solvent can affect the solubility of the diastereomeric salts formed during resolution processes, with changes in solvent polarity potentially inhibiting the formation of undesirable anionic dimers. nih.gov Recrystallization, a key purification step, often uses water or ethanol (B145695), highlighting the role of polar solvents in refining the final crystalline product. The interaction between the solvent and the crystal faces can inhibit or promote growth differently on various crystallographic axes. cdnsciencepub.com For example, experiments with resorcinol (B1680541) have shown that growth from a water solution favors one end of the polar axis, a phenomenon attributed to the interaction of water molecules with the crystal faces. cdnsciencepub.com Adjusting solvent polarity is a recognized strategy for stabilizing desired polymorphs of EDT.
The following table summarizes the effects of these parameters on EDT crystallization:
Table 1: Effects of Temperature and Solvent on EDT Crystallization
| Parameter | Effect | Research Findings |
|---|---|---|
| Temperature Gradient | Controls crystal growth rate, size, and purity. cdnsciencepub.com | Industrial processes use a differential (e.g., 80°C solution to 50°C crystallizer) for controlled growth. Growth rates are observed to increase significantly with temperature. cdnsciencepub.com A constant temperature between 40.6°C and 50°C is maintained in some growth methods. google.com |
| Solvent Polarity | Influences polymorph stability and can prevent the formation of undesired crystal structures. nih.gov | Water and ethanol are common solvents for recrystallization to purify the compound. Increasing solvent polarity can help eliminate anionic dimers that interfere with enantioseparation. nih.gov |
Crystallization Dynamics and In-Situ Monitoring
Understanding the dynamics of crystallization—the process of nucleation and crystal growth—is essential for controlling the final properties of the solid-state material. For this compound, monitoring these dynamics in real-time provides crucial information for process control and ensuring the formation of the desired crystalline phase. rsc.org
Process Analytical Technology (PAT) plays a significant role in modern crystallization studies. rsc.org Techniques such as Raman spectroscopy are employed for the in-situ monitoring of EDT crystallization. This allows researchers to track the transformation from the solution phase to the solid state, identifying the formation of specific polymorphs as they appear. By monitoring critical process parameters like supersaturation in real-time, it is possible to control critical quality attributes of the final crystal, such as particle size and polymorphic form. rsc.orgrsc.org Other PAT methods that can be applied include attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy, focused beam reflectance measurement (FBRM), and particle vision and measurement tools, which provide in-situ information about the solution's concentration and the particles' size and shape. rsc.org
This continuous monitoring is vital for developing robust crystallization processes, enhancing reproducibility, and preventing issues like the formation of unwanted polymorphs or crystal defects such as veils, which can occur with inefficient agitation or uncontrolled supersaturation. cdnsciencepub.comrsc.org
Structural Shifts and Stability of Polymorphs
This compound is known to exhibit polymorphism, a phenomenon where a compound can exist in more than one crystal structure. These different crystalline forms, or polymorphs, can have distinct physical and chemical properties, and their formation is highly dependent on crystallization conditions. future4200.com The stability of these polymorphs is a critical concern, as structural shifts can occur, leading to the transformation of a less stable form (metastable) into a more stable one. nih.gov
The free energy difference between polymorphs is typically small, and their relative stability can change with temperature. future4200.comnih.gov A metastable polymorph might persist for a long time or convert to a more stable form. nih.gov In the case of EDT, studies have confirmed that its crystals can undergo structural shifts that impact their industrial utility. For example, a new crystalline form of EDT hydrate was identified to be a different polymorph that was less piezoelectric than the desired form. gwern.net The phase rule dictates that only one crystal form is the most stable under a specific set of conditions. nih.gov The less stable, or "disappeared," form generally has higher free energy than the newly appearing, more stable polymorph under those conditions. nih.gov
These structural transformations are essentially isomerization reactions in the solid state, where the pattern of intermolecular interactions changes throughout the crystal. nih.gov Factors influencing these shifts include temperature, solvent, and the presence of impurities. nih.govreddit.com
Phenomena of Polymorph Disappearance
The case of this compound is frequently cited in discussions of "disappearing polymorphs." future4200.comreddit.com This phenomenon occurs when a previously well-established crystallization procedure suddenly begins to yield a new, different polymorph, while the original form can no longer be obtained. nih.gov This can be a significant and frustrating problem in solid-state science and industrial production. nih.gov
In the mid-20th century, a factory producing large EDT crystals for their piezoelectric properties discovered that the crystals they were growing suddenly changed. future4200.com The newly formed crystals had different properties and were identified as a new polymorph. future4200.comgwern.net Despite efforts, the original manufacturing process could no longer produce the initial, desired crystal form. nih.gov
The most accepted explanation for such phenomena is unintentional seeding. nih.govreddit.com It is hypothesized that once a more stable polymorph is formed, even in trace amounts, its microscopic crystals (seeds) can become ubiquitous in the laboratory or production environment. nih.gov These seeds can then trigger the crystallization of the more stable form in all subsequent batches, preventing the formation of the less stable, "disappeared" polymorph. nih.gov While other factors like changes in atmospheric conditions or raw material impurities are considered, aggressive seeding by a more stable form is a primary theory. reddit.com Although it is believed that the disappeared polymorph could be obtained again if the exact original conditions were perfectly replicated, finding those precise conditions can be exceptionally difficult. future4200.comreddit.com
Crystal Engineering Principles
Design of Solid-State Architectures
Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. supramolecularevans.com For this compound, the primary solid-state architecture is dictated by the strong ionic and hydrogen-bonding interactions between the constituent ions. The compound crystallizes in a monoclinic system with the space group P2₁, forming a structure stabilized by extensive hydrogen bonds.
Broader principles of crystal engineering, such as the use of different counter-ions or the inclusion of solvent molecules (hydrates), can be used to create a variety of related solid-state structures. researchgate.netiucr.org For instance, the structure of ethylenediamine ditartrate dihydrate features a three-dimensional network where the primary ions are interlinked by hydrogen bonds involving water molecules. researchgate.net These design strategies allow for the fine-tuning of the material's physical properties by modifying its crystal packing and intermolecular interaction network.
Supramolecular Interactions in Crystal Lattices
The crystal lattice of this compound is a prime example of a supramolecular architecture held together by a network of non-covalent interactions. supramolecularevans.comresearchgate.net Supramolecular chemistry focuses on the "chemistry of the intermolecular bond," and in EDT, the dominant force is hydrogen bonding. supramolecularevans.com
The crystal structure reveals an extensive and intricate network of hydrogen bonds. These occur between the protonated amine groups of the ethylenediamine cation and the carboxylate and hydroxyl groups of the tartrate anion. researchgate.net Specifically, the structure of EDT is stabilized by eight intermolecular hydrogen bonds and one weak intramolecular hydrogen bond. This comprehensive hydrogen-bonding network creates a stable, three-dimensional lattice. researchgate.net The interaction between the dicationic ethylenediamine and the dianionic tartrate ions results in what can be described as a chiral supramolecular complex. researchgate.net
These interactions are highly directional and specific, governing the precise arrangement of molecules in the crystal. nih.gov The strength and geometry of these hydrogen bonds are fundamental to the stability of the crystal lattice and the resulting physical properties of the material. iucr.org Understanding these supramolecular interactions is key to predicting and controlling the crystallization process and the final solid-state architecture of this compound. nih.gov
Table 2: Key Supramolecular Interactions in this compound
| Interaction Type | Description | Role in Crystal Lattice |
|---|---|---|
| Ionic Bonding | Electrostatic attraction between the protonated ethylenediamine dication [(C₂H₁₀N₂)₂⁺] and the tartrate dianion [(C₄H₄O₆)²⁻]. | Primary interaction holding the constituent ions together in the salt. |
| Hydrogen Bonding | Directional bonds between hydrogen atoms on the amine/hydroxyl groups (donors) and oxygen atoms on the carboxylate/hydroxyl groups (acceptors). researchgate.net | Stabilizes the crystal lattice through an extensive 3D network; dictates the specific packing arrangement and contributes to polymorphism. nih.gov |
| Intramolecular H-Bond | A weak hydrogen bond exists within the tartrate anion itself. | Contributes to the conformational stability of the tartrate ion within the lattice. |
Iv. Spectroscopic and Advanced Analytical Investigations
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the functional groups and crystal lattice dynamics of ethylenediamine (B42938) tartrate. These methods measure the vibrational energies of molecules, which are specific to the types of chemical bonds and their arrangements.
Infrared (IR) spectroscopy is particularly effective for identifying the various functional groups present in ethylenediamine tartrate by measuring the absorption of IR radiation at specific frequencies corresponding to molecular vibrations. mvpsvktcollege.ac.in The spectrum of this compound is characterized by the distinct vibrational modes of the ethylenediammonium cation and the tartrate anion.
Key functional groups and their characteristic vibrational frequencies can be identified. For the ethylenediammonium cation, the N-H stretching vibrations of the amine groups are prominent. mvpsvktcollege.ac.in The tartrate anion shows strong absorptions from the C=O stretching of the carboxylic acid groups and the C-O and O-H stretching of the alcohol groups. uniroma1.it The extensive hydrogen bonding network within the crystal structure, involving N-H···O and O-H···O interactions, leads to broadening and shifts in the N-H and O-H stretching bands.
Table 1: Characteristic Infrared (IR) Absorption Bands for this compound Functional Groups
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic acid & Alcohol) | Stretching (H-bonded) | 3600 - 3200 (broad) |
| N-H (Ammonium) | Stretching | 3200 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=O (Carboxylic acid) | Stretching | 1725 - 1700 |
| N-H (Ammonium) | Bending | 1650 - 1500 |
| C-O (Alcohol/Carboxylic acid) | Stretching | 1300 - 1000 |
Note: The specific wavenumbers can vary depending on the exact crystalline form and measurement conditions. Data compiled from general spectroscopy principles and findings for related compounds. mvpsvktcollege.ac.inuniroma1.itresearchgate.net
In-situ monitoring techniques, particularly Raman spectroscopy, are valuable for tracking the dynamics of crystallization. This method can be applied to study the formation of this compound crystals from solution in real-time. By monitoring changes in the Raman spectra—such as the appearance, sharpening, or shifting of peaks corresponding to specific lattice vibrations (phonons) and molecular functional groups—researchers can gain insights into the nucleation and growth processes. This allows for the control of polymorph formation and the optimization of crystallization conditions to achieve desired crystal quality and form.
Functional Group Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for obtaining detailed information about the atomic-level structure of this compound in solution. It provides data on the chemical environment, connectivity, and conformation of the molecule's constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
Proton NMR (¹H NMR) spectroscopy is used for mapping the distinct proton environments within the this compound molecule. The ethylenediammonium cation and the tartrate anion have chemically non-equivalent protons that resonate at different frequencies (chemical shifts), providing a "fingerprint" of the molecule's structure.
In the ethylenediammonium dication, the protons on the two methylene (B1212753) (-CH₂-) groups are chemically equivalent under conditions of rapid conformational exchange, often resulting in a single signal. The protons of the ammonium (B1175870) groups (-NH₃⁺) also produce a characteristic signal, the position of which can be sensitive to solvent and temperature. For the tartrate anion, the two methine (CH) protons are diastereotopic and thus chemically non-equivalent, leading to distinct signals. The hydroxyl (-OH) and carboxylic acid (-COOH) protons also have their own characteristic chemical shifts, although these can be exchangeable with deuterium (B1214612) in solvents like D₂O. spectrabase.comspectrabase.com
NMR spectroscopy is a key tool for the conformational analysis of the five-membered chelate ring formed by ethylenediamine when it coordinates to a metal center, and similar principles apply to the conformation of the ethylenediammonium ion in its tartrate salt. acs.orgacs.org The ethylenediamine moiety typically adopts a puckered "gauche" conformation. capes.gov.br The magnitude of the coupling constants (J-values) between adjacent protons, particularly the vicinal coupling constants between the methine protons in the tartrate anion and between protons on adjacent carbons in the ethylenediamine cation, can be related to the dihedral angles between them through the Karplus equation. This relationship allows for the determination of the preferred conformation of the molecule in solution. lew.ro For instance, studies on related metal-ethylenediamine complexes have used NMR to investigate the equilibrium between different puckered conformations (λ and δ) of the chelate ring. researchgate.net
Proton Environment Mapping
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is relatively simple because the molecule lacks extensive chromophores or conjugated π-systems. libretexts.org
The primary utility of UV-Vis spectroscopy for this compound is to determine its transparency range and to identify the onset of electronic absorption, known as the UV cutoff wavelength. researchgate.net Studies on the related compound ethylenediamine ditartrate dihydrate have shown that it is highly transparent in the visible region and into the near-UV, with a lower cutoff wavelength reported around 257 nm. researchgate.net The absorption in the deep UV region is attributed to n→σ* and σ→σ* electronic transitions associated with the amine and carboxyl functional groups. The absence of absorption in the visible spectrum is consistent with the compound's typical appearance as a colorless or white crystalline solid. This transparency in the visible range is a critical property for applications in nonlinear optics. researchgate.net
Derivatization for Spectrophotometric Analysis
Spectrophotometry, a widely used analytical technique, often requires derivatization to enhance the detection of compounds that lack a strong chromophore. In the case of ethylenediamine, which does not exhibit significant ultraviolet-visible (UV-Vis) absorption, derivatization is a crucial step for its quantification.
One common approach involves pre-column derivatization to create a fluorescent or colored product that can be readily detected. For instance, ethylenediamine can be derivatized with ortho-phthaldehyde (OPA) and 2-mercaptoethanol (B42355) (ME) to yield a highly fluorescent derivative. nih.gov This reaction allows for sensitive detection using fluorescence spectroscopy. Another method utilizes 9,10-phenanthraquinone in an ethanolic solution to form stable dibenzo[f,h]quinoxaline (B1580581) derivatives, which can be detected by UV spectrophotometry at 254 nm. jst.go.jp
The formation of colored complexes with metal ions is another strategy for the spectrophotometric analysis of this compound. The reaction of ethylenediamine with metal ions such as iron or copper can produce colored complexes, enabling their quantification through UV-Vis analysis. For example, a method for the determination of metoprolol (B1676517) tartrate, a related compound, involves its complexation with copper(II) ions at a pH of 6.0 to form a blue adduct with maximum absorbance at 675 nm. nih.gov
Table 1: Derivatization Reagents for Spectrophotometric Analysis of Ethylenediamine
| Derivatizing Reagent | Detection Method | Resulting Product | Reference |
| Ortho-phthaldehyde (OPA) and 2-mercaptoethanol (ME) | Fluorescence Detection | Fluorescent derivative | nih.gov |
| 9,10-Phenanthraquinone | UV Detection (254 nm) | Dibenzo[f,h]quinoxaline derivative | jst.go.jp |
| Metal Ions (e.g., Fe, Cu) | UV-Vis Spectrophotometry | Colored metal complexes |
Complex Formation Studies
This compound is known for its ability to form stable complexes with a variety of metal ions. This chelating property is fundamental to its applications in coordination chemistry and analytical methods. The two amine groups of the ethylenediamine moiety can donate lone pairs of electrons to coordinate with metal ions, forming stable chelate rings.
Studies have shown that this compound forms stable complexes with transition metals like iron, nickel, cadmium, copper, zinc, and cobalt. These complexation reactions are often studied using techniques such as polarography. For example, a 0.5M solution of sodium-ethylenediamine tartrate/sodium chloride can be used as a supporting electrolyte for the simultaneous polarographic determination of nickel, cadmium, and copper.
The tartrate anion itself is a versatile ligand, capable of forming complexes with metal ions. For instance, tartrate has been studied for its complexation with rare earth elements like terbium and europium. cdnsciencepub.com The crystal structures of various metal-tartrate complexes, including those with cobalt and nickel, have been extensively investigated to understand the coordination environment and stereochemistry. researchgate.netoup.compublish.csiro.au These studies reveal that tartrate can act as a bridging ligand, leading to the formation of polymeric coordination networks. tib.eu
Chromatographic Techniques
Chromatography is a powerful tool for the separation and quantification of this compound and its related compounds. High-performance liquid chromatography (HPLC) is particularly prevalent.
Due to the lack of a strong UV chromophore in ethylenediamine, HPLC methods often rely on pre-column derivatization to introduce a UV-active or fluorescent tag. nih.govresearchgate.net A common derivatizing agent is 1-naphthyl isothiocyanate, which reacts with ethylenediamine to form a derivative that can be detected by UV at 220 nm. researchgate.net Another widely used method involves derivatization with ortho-phthaldehyde (OPA) and 2-mercaptoethanol (ME), creating a fluorescent product detectable at an excitation wavelength of 330 nm and an emission wavelength of 450 nm. nih.govtandfonline.com This method is noted for its simplicity, speed, and sensitivity. nih.gov
The choice of stationary and mobile phases is critical for achieving good separation. Reversed-phase columns, such as C18, are frequently employed. nih.govresearchgate.nettandfonline.com The mobile phase composition is optimized to achieve the desired retention and resolution. For instance, a mobile phase of methanol (B129727) and ultrapure water (65:35) has been successfully used with a Waters Spherisorb 5 µm ODS 2 column for the analysis of the OPA-derivatized ethylenediamine. nih.govtandfonline.com In another method using 1-naphthyl isothiocyanate derivatization, a gradient elution with a pH 3 ortho-phosphoric acid and triethylamine (B128534) buffer and methanol was used with a C-18 column. researchgate.net
Table 2: HPLC Method Parameters for Ethylenediamine Analysis
| Derivatizing Agent | Column | Mobile Phase | Detection | Reference |
| Ortho-phthaldehyde (OPA) and 2-mercaptoethanol (ME) | Waters Spherisorb 5 µm ODS 2 | Methanol-ultrapure water (65:35) | Fluorescence (Ex: 330 nm, Em: 450 nm) | nih.govtandfonline.com |
| 1-Naphthyl isothiocyanate | C-18 | Gradient with pH 3 ortho-phosphoric acid/triethylamine buffer and methanol | UV (220 nm) | researchgate.net |
| 9,10-Phenanthraquinone | Reversed-phase | Not specified | UV (254 nm) | jst.go.jp |
| FMOC reagent | Reversed-phase | Phosphate (B84403) buffer (pH 6.8) and acetonitrile (B52724) (gradient) | Fluorescence (Ex: 265 nm, Em: 313 nm) | nih.gov |
Electrochemical detection (ECD) offers a highly sensitive and selective alternative for the analysis of electrochemically active compounds. antecscientific.com When coupled with HPLC, ECD can be a powerful technique for determining substances like ethylenediamine. glsciences.eu In amperometric detection, the current generated from the oxidation or reduction of the analyte at an electrode is measured. antecscientific.com
An ethylenediamine-modified glassy carbon electrode has been used to study the electrochemical behavior of certain drugs, indicating the potential for developing specific electrochemical sensors. mdpi.com For the analysis of ethylenediamine itself, HPLC with electrochemical detection can be employed. glsciences.eu A silver electrode has been mentioned as a possibility for the ECD of ethylenediamine. glsciences.eu The mobile phase composition is crucial for successful ECD, and often includes a buffer to maintain a stable pH. africaresearchconnects.comnih.gov For instance, a mobile phase containing sodium dihydrogen phosphate buffer, sodium 1-octanesulfonate, and ethylenediaminetetraacetic acid disodium (B8443419) salt has been used in the HPLC-ECD analysis of other compounds. africaresearchconnects.comnih.gov
High-Performance Liquid Chromatography (HPLC) Method Development
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and characterization of this compound and its complexes. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing non-volatile and thermally labile compounds, including metal complexes. researchgate.netacs.org
ESI-MS has been used to investigate the complexation of metal ions like nickel(II) with ethylenediamine. researchgate.net These studies can identify the stoichiometry of the complexes formed in solution, such as [Ni(en)n]2+ and [Ni(en)nCl]+. researchgate.net Collision-induced dissociation (CID) experiments within the mass spectrometer provide valuable information about the fragmentation pathways of these complexes, helping to elucidate their structure. researchgate.netacs.org
In the context of more complex systems, HPLC coupled with ESI-MS/MS has been employed for the quantification and characterization of ethylenediamine derivatives. nih.gov For example, this technique has been used to analyze ethylenediamine-N,N'-bis(2-hydroxy-5-sulphophenylacetic) acid/iron(III) (EDDHSA/Fe) and its related products. nih.gov The use of porous graphitic carbon (PGC) as a stationary phase in HPLC has shown to be effective for the separation of these compounds prior to MS analysis. nih.gov
Other Advanced Analytical Techniques
Beyond the aforementioned methods, other advanced analytical techniques provide further insights into the properties of this compound.
X-ray Crystallography: Single-crystal X-ray diffraction has been instrumental in determining the precise three-dimensional structure of this compound and its various forms, such as ethylenediamine ditartrate dihydrate. researchgate.netiucr.org These studies have revealed detailed information about bond lengths, bond angles, and the intricate network of hydrogen bonds that stabilize the crystal lattice. iucr.org The crystal structure of complexes containing ethylenediamine and tartrate ligands, such as those with cobalt, have also been elucidated, providing a deeper understanding of their stereochemistry. oup.compublish.csiro.au
Thermal Analysis: Techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to investigate the thermal stability of this compound and its derivatives. tib.euresearchgate.net For instance, TGA can determine the decomposition temperature of the compound. Studies on aminophylline, which contains ethylenediamine, have shown that the decomposition of ethylenediamine occurs at a lower temperature than the decomposition of theophylline. nih.gov
Atomic Force Microscopy (AFM) for Surface Feature Analysis
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about a material's surface at the nanoscale. In the study of this compound, specifically in the form of ethylenediamine ditartrate dihydrate (EDADTDH) single crystals, AFM has been employed to analyze the surface features of the grown crystals researchgate.netresearchgate.net.
The analysis of the crystal surface of EDADTDH reveals important details about its growth mechanism and quality. Research has shown that the slow evaporation solution growth technique can produce EDADTDH single crystals with distinct surface characteristics researchgate.netresearchgate.net. AFM imaging allows for the visualization of features such as growth steps, terraces, and potential defects on the crystal facets. The morphology of these surface features is influenced by various factors during the crystallization process, including the pH of the solution. For instance, the growth of this compound crystals is sensitive to the pH of the mother liquor, with variations affecting the tapering of the prism faces google.com. While a stoichiometric solution has a pH of about 5.9, adjusting the pH to be more alkaline can reduce crystal taper google.com.
The surface roughness of materials, which can be quantified using AFM, is a critical parameter in many applications. For example, in the related field of thin film deposition, tartaric acid is used as a complexing agent, and AFM is utilized to study the surface morphology of the resulting films researchgate.net. The insights gained from AFM analysis of this compound crystals are valuable for optimizing crystal growth conditions to produce high-quality crystals with desired surface properties for applications in nonlinear optics and other advanced technologies researchgate.netresearchgate.net.
| Parameter | Observation | Reference |
| Technique | Atomic Force Microscopy (AFM) | researchgate.netresearchgate.net |
| Sample | Ethylenediamine ditartrate dihydrate (EDADTDH) single crystal | researchgate.netresearchgate.net |
| Purpose | Analysis of surface features and morphology | researchgate.netresearchgate.net |
| Influencing Factor | pH of the growth solution affects crystal face tapering | google.com |
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. This compound, containing a chiral tartrate anion, is an excellent candidate for CD spectroscopic analysis. This technique is particularly useful for investigating the chiral recognition and interaction between different chiral species in solution.
Significant research has been conducted on the induced CD spectra of cobalt(III) complexes containing ethylenediamine when they are in the presence of a chiral tartrate solution oup.com. When a racemic mixture of a cis-bis(ethylenediamine)cobalt(III) complex is placed in an aqueous solution of (R,R)-tartrate, an induced CD spectrum is observed oup.com. This phenomenon arises from the differential association between the chiral tartrate anion and the enantiomers of the cobalt complex. The sign and magnitude of the induced CD signal provide information about the preferred interactions and can be correlated with the elution order in chromatographic separations oup.com.
Further studies have explored the chiroptical properties of systems where tartaric acid is encapsulated within a supramolecular cage formed with an ethylenediamine-containing precursor nih.govacs.org. In one such study, a significant enhancement of the CD signal of L-tartaric acid was observed when it was confined within the chiral cage nih.gov. The CD spectra of the encapsulated tartaric acid showed a much stronger signal compared to other dicarboxylic acids, indicating a specific and strong chiral interaction within the host-guest complex nih.govacs.org. These findings demonstrate the utility of CD spectroscopy in quantifying binding events and understanding the stereochemical details of molecular recognition involving ethylenediamine and tartrate moieties rsc.org.
The CD spectra of various cobalt(III) complexes with ligands related to ethylenediamine, such as ethylenediaminediacetate (EDDA), have also been extensively studied acs.org. These studies provide a broader context for understanding the chiroptical properties of coordination complexes involving ethylenediamine derivatives and chiral counter-ions like tartrate.
| System | Key Finding | Wavelength Region of Interest | Reference |
| Racemic cis-Bis(ethylenediamine)cobalt(III) in (R,R)-Tartrate Solution | Induced CD spectrum observed due to differential association. | Not specified | oup.com |
| L-Tartaric Acid in a Supramolecular Cage with Ethylenediamine Precursor | Significant enhancement of the dichroic signal for tartaric acid. | 260-350 nm | nih.govacs.org |
| Cobalt(III) Complexes with Ethylenediaminediacetate (EDDA) | Detailed CD spectra provide insights into the chiroptical properties of related systems. | Not specified | acs.org |
| Chromium(III) d-tartrate complex | Exhibits relatively large rotatory powers in the visible region. | 5000 to 7500 Å | rsc.org |
V. Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of ethylenediamine (B42938) tartrate and its constituent ions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (electron density) of many-body systems. For compounds like ethylenediamine ditartrate dihydrate (EDADTDH), a related crystalline solid, quantum chemical calculations have been performed to understand its molecular structure and properties. researchgate.net Such calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is crucial for predicting the chemical reactivity and stability of the molecule. For instance, a large energy gap generally implies high stability. These theoretical calculations complement experimental data from techniques like UV-Vis-NIR spectroscopy. researchgate.net
In studies on related molecules, DFT has been employed to analyze the binding of ethylenediamine (EDA) to metal surfaces. osti.gov These calculations reveal how the molecule's electronic structure is perturbed upon adsorption, identifying which orbitals are involved in the bonding and quantifying the charge transfer between the molecule and the surface. osti.gov This level of analysis is fundamental to understanding the role of such molecules in applications like crystal engineering and corrosion inhibition.
The interaction of ethylenediamine and tartrate ions with material surfaces is critical in processes like crystal growth, electrodeposition, and corrosion prevention. DFT calculations provide a molecular-level understanding of these adsorption processes.
Studies on the adsorption of ethylenediamine (EDA), the cation precursor to ethylenediamine tartrate, on copper surfaces have shown that it binds strongly. osti.govrsc.org DFT calculations revealed that EDA has a stronger binding affinity for the Cu(100) surface than for the Cu(111) surface. osti.govrsc.org This preferential binding is a key factor in the shape-selective synthesis of copper nanocrystals. osti.gov In contrast, studies involving tartrate-based solutions for copper deposition have indicated that the tartrate ion itself does not significantly adsorb onto the copper surface. researchgate.net
A primary function of an adsorbed molecular layer can be to protect the material surface from the environment. DFT calculations have been used to quantify the energy barriers for water molecules to diffuse through an adsorbed EDA layer on copper. The results showed a significantly lower energy barrier for water diffusion through the EDA layer on the Cu(100) surface compared to the Cu(111) surface, which helps to explain the faster oxidation observed on Cu(100) in experiments. osti.govrsc.org
| Parameter | Cu(100) Surface | Cu(111) Surface | Reference |
|---|---|---|---|
| Binding Strength | Stronger | Weaker | osti.govrsc.org |
| Surface Energy (EDA-covered) | Higher | Lower | osti.govrsc.org |
| Energy Barrier for Water Diffusion | Lower | Higher | osti.govrsc.org |
Density Functional Theory (DFT) for Electronic Structure
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the modeling of complex processes at the atomistic level, providing insights into interfacial phenomena and dynamic behavior over time.
MD simulations are particularly useful for modeling the interface between a solid surface and a liquid solution, which is central to understanding crystallization and surface modification. For example, MD simulations have been used to study the bonding mechanism at heterogeneous interfaces in thermoplastic composites, revealing how polymer chains cross the interface and entangle. nih.gov
In systems more closely related to this compound, MD simulations have been employed to investigate the adsorption of ethylenediaminetetraacetic acid (EDTA)-modified graphene oxide. jlu.edu.cn These simulations can model the conformational changes of the molecules upon adsorption and determine the preferred binding sites on a surface. jlu.edu.cn Such models show that for EDTA on graphene oxide, the primary adsorption sites are the carboxyl groups. jlu.edu.cn This type of simulation can clarify the role of different functional groups in the interfacial binding, which is crucial for designing materials with specific surface properties.
MD simulations allow for the observation of time-dependent phenomena, such as the diffusion of ions and molecules at an interface. By tracking the trajectories of individual particles, researchers can calculate key dynamic properties like diffusion coefficients. nih.gov
For instance, MD simulations of EDTA-modified graphene oxide have been used to study the dynamic properties and distribution of lead ions (Pb²⁺) at the material's surface. jlu.edu.cn These simulations can compare the adsorption behavior of different ions and reveal the mechanism of selective ion removal from a solution. jlu.edu.cn Similarly, simulations have quantified the diffusion of water molecules through protective molecular layers, providing a dynamic view of processes like corrosion and oxidation at the molecular scale. osti.govrsc.org This approach allows for a detailed understanding of how modifying a surface with molecules like this compound can influence the transport of species to and from the surface.
Interfacial Behavior Modeling
Theoretical Models of Crystal Growth
The growth of high-quality crystals of this compound is essential for its applications. Theoretical models of crystal growth aim to predict crystal morphology and growth rates based on fundamental physical and chemical principles.
One of the foundational theories in crystal growth is the Burton, Cabrera, and Frank (BCF) theory. This model posits that crystal growth from solution or vapor often occurs at screw dislocations on the crystal surface, which provide self-perpetuating steps for atom and molecule integration. The BCF surface diffusion model has been successfully applied to explain the experimentally measured growth rate curves of this compound as a function of supersaturation. researchgate.net This indicates that surface diffusion is a critical step in the growth process for this compound. researchgate.net The habit and shape of this compound crystals can also be rationalized using the morphological theory of Hartman and Perdok, which relates crystal morphology to the periodic bond chains within the crystal structure. researchgate.net
More recent developments have led to advanced multiscale crystal growth models, such as the 'Simplified Steady-State Framework'. escholarship.org These newer models are designed to handle complex, asymmetric organic molecules and aim to predict fundamental growth parameters with higher accuracy, facilitating the in-silico design of crystallization processes. escholarship.org
| Theoretical Model | Key Concepts | Application to this compound | Reference |
|---|---|---|---|
| Burton, Cabrera, and Frank (BCF) Theory | Growth at screw dislocations; surface diffusion of growth units. | Explains the relationship between growth rate and relative supersaturation. | researchgate.net |
| Hartman-Perdok Theory | Crystal morphology is determined by periodic bond chains (PBCs) in the structure. | Explains the observed crystal habits and shapes. | researchgate.net |
| Simplified Steady-State Framework | Identifies the most probable surface events that dominate growth kinetics for complex molecules. | Represents modern approaches for predicting growth parameters for complex organic crystals. | escholarship.org |
Prediction of Chemical Behaviors and Interactions
Computational methods, particularly quantum chemistry calculations, are instrumental in predicting the chemical behavior and intermolecular interactions of this compound. These theoretical approaches can elucidate the nature of the forces that govern its crystal structure and its interactions with other molecules.
The stability of the this compound crystal lattice is significantly influenced by extensive hydrogen bonding. The compound is formed by the ionic interaction between the protonated ethylenediamine cation and the tartrate anion. Theoretical models can be employed to calculate the strength and geometry of these hydrogen bonds.
Computational studies on related systems provide insights into the interactions involving the constituent ions of this compound. For instance, theoretical analyses of cobalt complexes with ethylenediamine and tartrate have been performed to understand their stereochemistry and chiroptical properties. rsc.org These studies often involve optimizing the molecular geometry and calculating electronic properties, which are dictated by the interactions between the metal center and the ligands, including ethylenediamine and tartrate.
Furthermore, density functional theory (DFT) has been used to investigate the adsorption of ethylenediamine on metal surfaces, revealing the nature of the molecule's binding through its nitrogen atoms. researchgate.net While this study does not directly model this compound, it demonstrates the capability of computational methods to probe the interactive behavior of the ethylenediamine moiety.
The chelation of metal ions is a key aspect of the chemical behavior of this compound. Theoretical modeling can predict the stability of the complexes formed with various metal ions. By calculating the binding energies and analyzing the electronic structure of these complexes, it is possible to understand the factors that contribute to their stability.
Table 2: Predicted Interaction Types in this compound
| Interaction Type | Interacting Moieties | Description |
| Ionic Interaction | Protonated Ethylenediamine (C₂H₈N₂²⁺) and Tartrate Anion (C₄H₄O₆²⁻) | The primary electrostatic attraction between the positively charged ethylenediamine and the negatively charged tartrate. |
| Hydrogen Bonding | Amine groups of ethylenediamine and carboxyl/hydroxyl groups of tartrate | Extensive network of intermolecular hydrogen bonds that stabilize the crystal lattice. |
| Chelation | Ethylenediamine and metal ions | The formation of coordinate bonds between the nitrogen atoms of ethylenediamine and a central metal ion. |
Vi. Coordination Chemistry and Chelation Science
Chelating Mechanisms and Metal Ion Complexation
Ethylenediamine (B42938) is a quintessential chelating ligand in inorganic chemistry. wikipedia.org Its two nitrogen atoms, connected by a two-carbon backbone, can donate their lone pairs of electrons to a central metal ion, forming a stable five-membered ring structure. wikipedia.orglibretexts.org This process of forming multiple coordinate bonds between a single ligand and a metal ion is known as chelation. The resulting complexes, called chelate complexes, exhibit enhanced thermodynamic stability compared to analogous complexes with monodentate ligands, a phenomenon known as the chelate effect. libretexts.org
Ethylenediamine tartrate is known to form stable complexes with a variety of transition metal ions. The ethylenediamine cation readily chelates with metals like copper(II), cobalt(III), and nickel(II), creating well-defined coordination spheres. libretexts.org
Cobalt(III): The complex tris(ethylenediamine)cobalt(III), [Co(en)₃]³⁺, is a historically significant and archetypal example of an octahedral complex. wikipedia.org It is substitutionally inert and its vibrant color and stability make it a frequent subject of study. The ethylenediamine ligands wrap around the Co(III) center in a propeller-like fashion, leading to chirality. rsc.org
Nickel(II): The tris(ethylenediamine)nickel(II) complex, [Ni(en)₃]²⁺, is a classic illustration of the chelate effect. The equilibrium constant for its formation is nearly ten orders of magnitude greater than that for the corresponding complex with six ammonia (B1221849) ligands, [Ni(NH₃)₆]²⁺, demonstrating the profound stabilizing effect of the chelate rings. libretexts.org
Copper(II): Copper(II) ions also form stable complexes with ethylenediamine. The tartrate portion of the salt can also interact with copper ions, and studies have explored the chelating activity of tartrate ions with Cu(II) in alkaline solutions. mdpi.com
Table 1: Chelation Properties of Ethylenediamine with Select Transition Metals
| Metal Ion | Typical Complex | Geometry | Key Characteristic |
| Cobalt(III) | [Co(en)₃]³⁺ | Octahedral | Chiral, substitutionally inert, historically significant in stereochemistry. rsc.org |
| Nickel(II) | [Ni(en)₃]²⁺ | Octahedral | Classic example of the thermodynamic chelate effect, high stability. libretexts.org |
| Copper(II) | [Cu(en)₂]²⁺ | Square Planar | Forms stable complexes, often used in catalysis. |
The stability and electronic properties of complexes formed with ethylenediamine can be explained by Ligand Field Theory (LFT). wmich.eduloc.gov Ethylenediamine is considered a strong-field ligand, meaning it causes a large splitting of the metal's d-orbitals, denoted as the ligand field splitting parameter (Δo for octahedral complexes). loc.gov This large splitting contributes to the high stability of complexes like [Co(en)₃]³⁺, which has a large ligand field stabilization energy (LFSE).
The enhanced thermodynamic stability of ethylenediamine complexes, known as the chelate effect, is primarily an entropic phenomenon. libretexts.org When three bidentate ethylenediamine ligands replace six monodentate aqua ligands from a hydrated metal ion like [Ni(H₂O)₆]²⁺, the total number of independent molecules in the system increases. libretexts.org This results in a significant positive change in entropy (ΔS°), which makes the Gibbs free energy change (ΔG°) for the complex formation highly negative and thus, the equilibrium constant (Kf) very large. libretexts.org
Chelation with Transition Metal Ions (e.g., Copper(II), Cobalt(III), Nickel(II))
Stereochemical Resolution of Metal Complexes
A primary application of this compound is in the stereochemical resolution of chiral metal complexes. The tartrate anion, specifically the naturally occurring d-tartrate or L-(+)-tartaric acid, serves as the chiral resolving agent.
Chiral octahedral complexes, such as [Co(en)₃]³⁺, exist as a pair of non-superimposable mirror images called enantiomers (denoted as Λ and Δ). rsc.orgresearchgate.net This racemic mixture can be separated by reacting it with an enantiomerically pure chiral counter-ion, like d-tartrate. scribd.comscispace.com This reaction forms a pair of diastereomeric salts: Λ-Co(en)₃ and Δ-Co(en)₃.
Diastereomers possess different physical properties, most notably different solubilities. scribd.comrsc.org By exploiting this solubility difference, one diastereomer can be selectively crystallized from the solution, while the other remains dissolved. This process is known as fractional crystallization. rsc.orgscispace.com This was the historic method used by Alfred Werner in 1912 to achieve the first resolution of a purely inorganic chiral compound, [Co(en)₃]³⁺, using tartrate salts. rsc.orgscispace.com
Table 2: Principle of Diastereomeric Salt Formation for Resolution
| Starting Material | Chiral Resolving Agent | Intermediate Products | Separation Principle |
| Racemic Mixture (Λ-Complex + Δ-Complex) | Enantiopure d-tartrate | Diastereomeric Pair (Λ-Complex)(d-tartrate) & (Δ-Complex)(d-tartrate) | Different solubilities allow for separation via fractional crystallization. scribd.comrsc.org |
While fractional crystallization is the classical method, other enantioselective separation techniques also utilize tartrate and its derivatives.
Fractional Crystallization: This remains a widely used method. The racemic complex is treated with an optically active tartrate salt, and careful control of temperature and solvent composition leads to the precipitation of the less soluble diastereomer. rsc.orgscispace.com
Chromatography: Ion-exchange chromatography is a powerful technique for separating chiral complexes. acs.org For instance, racemic mixtures of cationic complexes like [Co(en)₃]³⁺ can be separated on a column using a chiral eluent, such as an aqueous solution of potassium antimony d-tartrate (K₂[Sb₂(d-tart)₂]). acs.orgoup.com The different interactions between the enantiomers and the chiral selector cause them to travel through the column at different rates, enabling their separation.
Electrophoresis: Complete resolution of racemic complexes like [M(en)₃]³⁺ (where M = Co(III), Cr(III), Rh(III)) has been achieved using paper electrophoresis in a background solution containing sodium d-tartrate and aluminum chloride. researchgate.net The differential association between the complex enantiomers and a chiral tartrate-containing ion in the electrolyte solution leads to different electrophoretic mobilities. researchgate.net
Once a chiral complex has been resolved, determining its absolute configuration (whether it is the Λ or Δ isomer) is a crucial step. The use of this compound in crystallization can directly lead to crystals suitable for single-crystal X-ray diffraction. researchgate.net This technique provides an unambiguous determination of the three-dimensional structure of the diastereomeric salt, thereby establishing the absolute configuration of the complex cation. researchgate.net
For example, the crystal structure of (+)₅₈₉-(Λ-δ-δ)-cis-Bis(ethylenediamine)dinitrocobalt(III) Hydrogen-D-tartrate Monohydrate was determined by X-ray analysis, confirming the Λ configuration for the dextrorotatory complex. researchgate.net Furthermore, spectroscopic methods like circular dichroism (CD) are vital. The experimental CD spectrum of a resolved complex can be compared with theoretical spectra or with the spectra of complexes whose configurations have been definitively established by X-ray crystallography, allowing for confident assignment. researchgate.net
Enantioselective Separation Methodologies
Role in Coordination Polymer and Metal-Organic Framework Design
This compound, a salt formed from the protonation of the bidentate ligand ethylenediamine by the chiral dicarboxylic acid, tartaric acid, offers a unique combination of functionalities for the design of coordination polymers (CPs) and metal-organic frameworks (MOFs). While the direct use of this compound as a single precursor is not extensively documented, the distinct and complementary roles of its constituent ions—the ethylenediammonium cation ([H₃NCH₂CH₂NH₃]²⁺) and the tartrate anion (⁻OOC(CHOH)₂COO⁻)—are well-established in the fields of supramolecular chemistry and crystal engineering. The presence of both a potential hydrogen-bond-donating cation and a metal-coordinating, hydrogen-bond-accepting anion in one compound provides a versatile platform for constructing multidimensional crystalline networks.
The primary role of the tartrate anion in the design of CPs and MOFs is as a bridging ligand. Its carboxylate groups can coordinate to metal centers in various modes (monodentate, bidentate chelate, bidentate bridging), while the hydroxyl groups can also participate in coordination or form strong hydrogen bonds, influencing the dimensionality and topology of the resulting framework. For instance, tartrate has been successfully employed to construct homometallic and heterometallic coordination polymers with diverse structural motifs. researchgate.net The chirality of the tartrate ligand (available as L-(+)-tartaric acid, D-(-)-tartaric acid, or the achiral meso form) can also be exploited to induce chirality in the final framework, a desirable property for applications in asymmetric catalysis and enantioselective separations.
Conversely, ethylenediamine is a classic chelating ligand in coordination chemistry, readily forming stable five-membered rings with metal ions. wikipedia.org In the context of CPs and MOFs, it is more commonly introduced in one of two ways: as a neutral ligand that coordinates directly to the metal centers, often acting as a "blocking" or "capping" agent that can reduce the dimensionality of the framework, or in its protonated form as a counterion that balances the charge of an anionic framework. cardiff.ac.uk The ethylenediammonium cation is an excellent hydrogen-bond donor and can act as a template, directing the assembly of the anionic coordination network through strong and directional hydrogen-bonding interactions.
The hypothetical use of this compound in the synthesis of a coordination polymer or MOF would, therefore, involve the dissolution of the salt to provide both the tartrate ligand for framework construction and the ethylenediammonium cation for templating and charge-balancing roles. This dual functionality can be advantageous in controlling the self-assembly process to achieve specific network topologies.
In some instances, ethylenediamine is used for the post-synthetic modification of existing MOFs. cardiff.ac.uknih.gov In this process, a pre-formed MOF with open metal sites is treated with ethylenediamine, which then coordinates to these sites. This functionalization can enhance properties such as gas sorption and stability. For example, loading ethylenediamine into a manganese-based MOF, Mn-DOBDC, has been shown to improve its water stability and carbon dioxide uptake. nih.gov
Detailed research findings on coordination polymers synthesized using both ethylenediamine and tartrate derivatives highlight the interplay of these components. For example, the crystal structure of (+)-tris(ethylenediamine)cobalt(III) chloride (+)-tartrate pentahydrate demonstrates the complex hydrogen-bonding network between the chiral metal complex cation, the chiral tartrate anion, and water molecules. escholarship.org While not a coordination polymer in the traditional sense of a repeating framework built from these components, this structure exemplifies the strong, specific interactions that can occur between them.
The following tables summarize the potential roles of the constituent parts of this compound and provide examples of coordination polymers where either ethylenediamine or tartrate are key components.
Table 1: Functional Roles of Ethylenediamine and Tartrate in CP and MOF Design
| Component | Primary Role | Secondary Role(s) |
| Ethylenediamine | Chelating Ligand | Dimensionality control (capping agent), Structure-directing agent (as ethylenediammonium), Post-synthetic modification |
| Tartrate | Bridging Ligand | Chirality induction, Hydrogen bonding, Supramolecular assembly |
Table 2: Examples of Coordination Polymers and MOFs Incorporating Ethylenediamine or Tartrate
| Compound/System | Metal Center(s) | Role of Ethylenediamine/Tartrate | Resulting Structure/Properties |
| {[M₂(μ-C₄H₄O₆)₂(H₂O)] · 3H₂O} (M = Mn, Cd) tib.eu | Mn(II), Cd(II) | Tartrate as a bifunctional bridging ligand. | Forms 3D coordination polymers. The tartrate ligands contribute to both covalent and hydrogen bonds. tib.eu |
| EDA-Mn-DOBDC nih.gov | Mn(II) | Ethylenediamine used for post-synthetic modification. | Enhanced water stability and CO₂ sorption capacity of the Mn-DOBDC MOF. nih.gov |
| Ag(μ-etda) researchgate.net | Ag(I) | Ethylenediamine (etda) as a bridging ligand. | Formation of a 3D coordination polymer network with Ag-Ag argentophilic interactions. researchgate.net |
| (+)-[Co(en)₃]Cl( (+)-tartrate)·5H₂O escholarship.org | Co(III) | Ethylenediamine as a chelating ligand; Tartrate as a counter-anion. | Complex crystal structure with extensive hydrogen bonding, used for anomalous scattering studies. escholarship.org |
Vii. Chemical Reactivity and Derivative Synthesis
Oxidation Reactions and Product Characterization
The oxidation of ethylenediamine (B42938) tartrate can proceed through attacks on either the ethylenediamine or the tartrate portion of the salt, depending on the oxidizing agent and reaction conditions.
The ethylenediamine (en) moiety is susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). Studies on the oxidation of ethylenediamine with permanganate at high pH have shown that the ethylene (B1197577) group is a preferred site of attack. nih.gov This can lead to the cleavage of the carbon-carbon bond and the formation of smaller oxidized species. The reaction can produce a variety of breakdown products, including iminodiacetic acid (IDA), oxalate (B1200264), formate, and ammonia (B1221849), with mineralization to CO₂ being more significant at a pH of around 12. nih.gov Anodic polymerization of ethylenediamine can also occur, leading to the formation of a polyethyleneimine-like polymer through the initial formation of a radical cation. researchgate.net
The tartrate component, being an α-hydroxy acid, can also be readily oxidized. The oxidation of tartaric acid by potassium permanganate has been studied, and the reaction is known to proceed through the formation of a transient species between the reactants. researchgate.netresearchgate.net The products of such an oxidation can vary. For instance, oxidation with Fenton's reagent, potassium permanganate, or potassium dichromate can lead to different products. chegg.com Strong oxidation can cleave the C-C bond between the hydroxylated carbons, potentially yielding products like formic acid. tandfonline.com The oxidation of related tartrate complexes with permanganate can result in the formation of oxalate species. ciencia-e-vinho.com
| Oxidizing Agent | Substrate Moiety | Potential Products |
| Potassium Permanganate (KMnO₄) | Ethylenediamine | Iminodiacetic acid, Oxalate, Formate, Ammonia, CO₂ nih.gov |
| Potassium Permanganate (KMnO₄) | Tartrate | Oxalate, Formic Acid tandfonline.comciencia-e-vinho.com |
| Anodic Oxidation | Ethylenediamine | Polyethyleneimine-like polymer researchgate.net |
Reduction Reactions and Derivative Formation
The reduction of ethylenediamine tartrate primarily targets the carboxylic acid groups of the tartrate anion, as the amine and alcohol functional groups are already in a reduced state.
Reducing the carboxylic acid groups of tartaric acid is challenging and typically requires strong reducing agents. Early attempts by Emil Fischer to reduce tartaric acid were unsuccessful. acs.org The reduction is more feasible when the acid is converted to its ester or lactone form first. acs.org For instance, the reduction of tartaric acid esters can yield the corresponding tetrose or threitol. acs.org
Common laboratory reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally used for reducing aldehydes and ketones and are not strong enough to reduce carboxylic acids directly. chemguide.co.ukyoutube.compressbooks.pub More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), would be necessary to convert the carboxyl groups of the tartrate to primary alcohols, yielding a polyol derivative.
In a different context, tartaric acid has been shown to participate in the reduction of other substances, such as the reduction of Cr(VI), a process that can be enhanced by soil components or catalyzed by Cu(II) under simulated solar light. nih.govnih.gov This highlights the redox activity of the tartrate molecule but does not represent a reduction of the tartrate itself.
| Reducing Agent | Target Functional Group | Expected Product |
| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid (Tartrate) | Polyol (e.g., Threitol) acs.org |
| Sodium Borohydride (NaBH₄) | Carboxylic Acid (Tartrate) | No reaction chemguide.co.ukyoutube.compressbooks.pub |
Substitution Reactions and Mechanism Studies
Substitution reactions of this compound can occur at the nucleophilic nitrogen atoms of the ethylenediamine moiety or at the hydroxyl groups of the tartrate moiety.
The primary amine groups of ethylenediamine are highly nucleophilic and readily undergo N-alkylation and N-acylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or alkene oxides. researchgate.netacs.org For example, mono-N-alkylation of ethylenediamine with alcohols can be catalyzed by mixed metal oxides like CuO-NiO/γ-Al₂O₃, yielding N-alkylethylenediamines with high selectivity. researchgate.netresearchgate.net The reaction of ethylenediamine with alkene oxides, such as propene oxide, results in N-(β-hydroxyalkyl)ethylenediamines. acs.org N-acylation is also a common reaction, for instance, reacting ethylenediamine with succinic anhydride (B1165640) to form N,N'-dioctyl-ethylenediamine diacyl propionate (B1217596) after a prior N-alkylation step. ccsenet.orgsemanticscholar.org
The hydroxyl groups of the tartrate can undergo substitution reactions, most notably esterification. The acid-catalyzed reaction of tartaric acid with alcohols like ethanol (B145695) produces the corresponding dialkyl tartrate. oc-praktikum.de Polyamides and polyesters can also be synthesized through condensation polymerization of tartaric acid derivatives with various diamines, including ethylenediamine. researchgate.net
| Reaction Type | Reagent Type | Product Class |
| N-Alkylation | Alcohols, Alkyl Halides, Alkene Oxides | N-Alkylethylenediamines acs.orgresearchgate.net |
| N-Acylation | Acid Anhydrides (e.g., Succinic Anhydride) | N,N'-Diacylethylenediamines ccsenet.orgsemanticscholar.org |
| O-Esterification | Alcohols | Dialkyl Tartrates oc-praktikum.de |
| Polymerization | Diamines | Polyamides researchgate.net |
Synthesis and Characterization of Novel this compound Derivatives
The reactive functional groups on both the ethylenediamine and tartrate components make this compound a versatile precursor for synthesizing novel derivatives.
One area of research involves the synthesis of N-substituted ethylenediamine derivatives for various applications. For example, novel ethylenediamine compounds have been synthesized and evaluated as H1 receptor antagonists. acs.org Another study details the synthesis of N-substituted and N,N-disubstituted ethylenediamine derivatives via a multi-step process involving Michael addition, hydrazinolysis, and Curtius rearrangement, starting from amines and α,β-unsaturated compounds. acs.org
The tartrate moiety can also be used as a chiral backbone for new molecules. Polyesters and polyamides have been synthesized based on tartaric acid derivatives, with some incorporating ethylenediamine to form polymers with potential antimicrobial properties after further modification. researchgate.net The reaction of L-(+)-tartaric acid with ethylenediamine can also lead to the formation of polymeric solids. okstate.edu
Furthermore, derivatives of related compounds like ethylenediaminetetraacetic acid (EDTA), which is itself a derivative of ethylenediamine, have been used to synthesize novel Schiff's bases. tandfonline.com These reactions typically involve the condensation of an aldehyde group with a primary amine. tandfonline.com
| Derivative Class | Synthetic Precursors | Characterization Methods |
| H1 Receptor Antagonists | Thonzylamine, Ethylenediamine derivatives | In vitro and in vivo biological assays acs.org |
| N-Substituted Ethylenediamines | Amines, α,β-unsaturated compounds | ¹H NMR acs.org |
| Polyamides/Polyesters | Tartaric acid derivatives, Ethylenediamine | Elemental Analysis, FTIR, ¹H-NMR researchgate.net |
| Schiff's Bases | EDTA derivatives, Anilines | FT-IR, ¹H NMR, ¹³C NMR tandfonline.com |
Viii. Applications in Materials Science and Catalysis
Nonlinear Optical Materials Development
The quest for new, efficient nonlinear optical (NLO) materials for technologies like optical data storage, telecommunications, and signal processing has led researchers to explore organic crystals. researchgate.net Ethylenediamine (B42938) tartrate, particularly in its hydrated form, ethylenediamine ditartrate dihydrate (EDADTDH), has emerged as a promising candidate due to its favorable crystalline and photophysical characteristics. researchgate.netresearchgate.net
A fundamental requirement for a material to exhibit second-order NLO behavior is a non-centrosymmetric, or acentric, crystal structure. researchgate.net Ethylenediamine tartrate crystallizes in the monoclinic system with the space group P2₁, which is non-centrosymmetric. This acentric nature is a prerequisite for achieving a non-vanishing second-order NLO coefficient. researchgate.net The presence of tartaric acid, which is a chiral molecule, facilitates the formation of such acentric structures when combined with organic bases like ethylenediamine. researchgate.net
Researchers have successfully grown single crystals of ethylenediamine ditartrate dihydrate (EDADTDH) using the slow evaporation solution growth technique (SEST) with deionized water as the solvent at room temperature. researchgate.netresearchgate.net This method allows for the development of large, transparent, and high-quality crystals essential for optical device fabrication. researchgate.net The crystal structure is stabilized by an extensive network of hydrogen bonds, which plays a crucial role in its physical properties. Patents have also described methods for growing EDT crystals, highlighting techniques to control the growth rate and produce more perfect crystals by managing factors like temperature and pH. google.com
The photophysical and chemical properties of this compound crystals have been extensively studied to evaluate their suitability for NLO applications. researchgate.net Investigations reveal that these crystals possess good optical transparency in the visible and near-infrared (NIR) regions, a critical feature for optical devices. researchgate.netscience.gov
Studies on ethylenediamine ditartrate dihydrate (EDADTDH) have yielded significant findings regarding its optical behavior. researchgate.net The material shows a wide transparency window, with a lower cut-off wavelength reported around 224 nm. researchgate.net Photoluminescence studies have identified blue light emission from the crystal. researchgate.netresearchgate.net The third-order NLO properties have been determined using the Z-scan technique, revealing a significant third-order NLO susceptibility (χ³). researchgate.net This enhanced NLO response is attributed to the presence of N–H…O and O–H…O hydrogen bonds within the molecular structure. researchgate.net
A summary of key optical properties is presented below.
| Property | Value / Observation | Reference |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁ (Non-centrosymmetric) | |
| Lower Cut-off Wavelength | ~224 nm | researchgate.net |
| Optical Transparency | Good in the entire visible region | researchgate.net |
| Photoluminescence | Blue emission | researchgate.netresearchgate.net |
| Third-Order NLO Susceptibility (χ³) | 1.1324 × 10⁻⁷ esu | researchgate.net |
| Piezoelectric Coefficient (d₃₃) | 3 pC/N | researchgate.net |
Acentric Crystal Growth for Optical Applications
Catalytic Applications in Organic Synthesis
The unique stereochemical and coordination properties of this compound underpin its utility in catalysis, particularly in reactions where control of stereochemistry is paramount.
This compound plays a historically significant role in the field of chiral catalysis, specifically in the preparation of Werner complexes like tris(ethylenediamine)cobalt(III) ([Co(en)₃]³⁺). cam.ac.ukresearchgate.net This octahedral complex is chiral and exists as two non-superimposable mirror images (enantiomers), designated Λ and Δ. cam.ac.uk For these complexes to be used in enantioselective catalysis, the enantiomers must first be separated, a process known as resolution. researchgate.net
As described by Alfred Werner in 1912, the resolution of [Co(en)₃]³⁺ enantiomers is classically achieved by crystallization of their diastereomeric tartrate salts. cam.ac.uk The chiral tartrate anion selectively pairs with one of the chiral cations, allowing for the separation of the Λ and Δ forms. cam.ac.uk Once resolved and rendered soluble in organic solvents, these tris(ethylenediamine)cobalt(III) complexes function as highly effective chiral hydrogen bond donor catalysts. cam.ac.ukresearchgate.net The NH groups of the ethylenediamine ligands act as potent hydrogen bond donors, activating electrophiles in an outer-sphere mechanism to facilitate a variety of enantioselective carbon-carbon bond-forming reactions. cam.ac.ukresearchgate.net This application demonstrates the foundational importance of tartrate as a resolving agent for creating stereochemically pure catalysts. acs.orgacs.org
This compound's function as a chelating agent is central to its catalytic utility. The ethylenediamine cation and the tartrate anion can both participate in coordination with metal ions. The two amine groups of ethylenediamine can donate lone pairs of electrons to form stable chelate complexes with metal ions. This chelation is a crucial process in many chemical reactions, as it can stabilize reactive intermediates and thereby facilitate the formation of desired products.
In the context of catalysis, chelating agents like tartrate can significantly enhance the reactivity of metal-based systems. For instance, in Fenton-like oxidation systems using iron-based catalysts, the addition of chelating agents such as tartrate can improve the reaction rate at neutral pH. researchgate.net The chelating agent can form a complex with the iron ions, influencing the redox potential and promoting the generation of reactive oxygen species that drive the oxidation of substrates. researchgate.net This demonstrates how the chelating ability of the tartrate component can be harnessed to modify and improve catalytic cycles.
The use of ethylenediamine-derived complexes, resolved using tartrate, has a profound influence on both the kinetics and selectivity of organic reactions. The composition of the catalyst, including the specific enantiomer used, directly impacts the catalytic performance. nih.gov
In enantioselective catalysis, the choice between the Λ or Δ enantiomer of a [Co(en)₃]³⁺-type catalyst dictates the stereochemical outcome of the reaction, leading to high enantiomeric excess (ee) for the desired product. acs.org For example, in the Michael addition of dimethyl malonate to trans-β-nitrostyrene, different enantiomers of the cobalt catalyst yield opposite enantiomers of the product with high selectivity. acs.org Research has shown that modifying the anions in these chiral cobalt complexes can lead to significant differences in enantioselectivity, a phenomenon known as a "matched/mismatched effect". acs.org
| Reaction | Catalyst System | Key Finding | Reference |
|---|---|---|---|
| Enantioselective C-C Bond Formation | Resolved [Co(en)₃]³⁺ complexes | Functions as a chiral hydrogen bond donor catalyst. | cam.ac.uk |
| Michael Addition | Λ- or Δ-Tris(1,2-diphenylethylenediamine)cobalt(III) salts | High enantioselectivity (e.g., 87% ee to 92% ee); catalyst chirality controls product chirality. | acs.org |
| Heterogeneous Fenton Oxidation | Magnetite (Fe₃O₄) with tartrate as a chelating agent | Tartrate enhances the oxidation rate of pollutants at neutral pH. | researchgate.net |
Chelation-Assisted Catalysis Mechanisms
Advanced Materials for Sensor Development
This compound (EDT) has been recognized for its piezoelectric properties, a characteristic that allows for the conversion of mechanical stress into an electrical signal and vice versa. mdpi.comresearchgate.net This property is fundamental to its application in certain types of sensors. Historically, EDT was even used as a substitute for quartz in low-frequency filters, underscoring its electromechanical capabilities. mdpi.com The development of advanced sensor materials often involves the integration of such functional crystalline compounds into flexible and processable polymer matrices.
The integration of crystalline piezoelectric materials like this compound into a polymer matrix is a key strategy for developing flexible and robust sensors. e-bookshelf.de These polymer composites can be engineered to harness the piezoelectric response of the embedded crystals while benefiting from the mechanical properties and processability of the polymer. e-bookshelf.de
The fabrication of such sensor architectures typically involves dispersing the piezoelectric filler, in this case, this compound, within a suitable polymer. The choice of polymer is critical and often involves those known for good film-forming properties and compatibility with the filler. Common polymer matrices for piezoelectric composites include polyvinylidene fluoride (B91410) (PVDF) and its copolymers, as well as polydimethylsiloxane (B3030410) (PDMS). mdpi.commdpi.com The process can involve techniques like solution casting, spin coating, or melt processing to create thin, flexible films. myu-group.co.jpmyu-group.co.jp For instance, a solution of the polymer can be mixed with micron- or nano-sized particles of this compound, and then cast into a film. As the solvent evaporates, the EDT particles become entrapped within the polymer matrix.
One of the methods for fabricating polymer composite films is by dispersing conductive nanoparticles, such as carbon black, within a polymer solution, which is then spin-coated onto a substrate to form a thin conductive film. myu-group.co.jp A similar principle can be applied by incorporating this compound particles. Another relevant technique is the creation of porous nanocomposite polymer films, where a polymer solution containing nanoparticles is cast, and through a controlled drying process, a structured film is formed. researchgate.net The use of ethylenediamine as a complexing agent in the fabrication of silver films with tartrate suggests its compatibility with polymer processing techniques. researchgate.net
The performance of the resulting piezoelectric sensor is dependent on several factors, including the concentration of the this compound filler, the particle size and distribution within the polymer matrix, and the degree of adhesion between the particles and the polymer. e-bookshelf.de The piezoelectric charge coefficient (d₃₃) is a critical parameter indicating the material's ability to generate a charge in response to a mechanical force. For ethylenediamine ditartrate dihydrate (EDADTDH), a piezoelectric charge coefficient of 3 pC/N has been reported, which is a key indicator of its potential sensitivity as a sensor material.
Research on similar piezoelectric composites provides a blueprint for how this compound could be utilized. For example, piezoelectric sensors for ethylene (B1197577) have been developed using a silver(I)/polymer composite, where the interaction between the analyte and the composite material leads to a measurable change in the sensor's frequency. researchgate.net A hypothetical sensor using an EDT-polymer composite could operate on a similar principle, where mechanical deformation or vibration induces a piezoelectric response, or where the interaction with a target analyte alters the mechanical properties of the composite, thereby affecting the piezoelectric output.
| Polymer Matrix | Fabrication Technique | Key Findings/Potential Application | Reference |
|---|---|---|---|
| Polyvinylidene Fluoride (PVDF) | Solution Casting, Spin Coating | PVDF and its copolymers are well-known for their piezoelectric properties, which could be enhanced by the addition of EDT as a filler. This could lead to highly sensitive and flexible pressure or vibration sensors. | mdpi.com |
| Polydimethylsiloxane (PDMS) | Molding, Casting | PDMS is a flexible and biocompatible polymer. An EDT/PDMS composite could be used for wearable sensors or in biomedical applications where flexibility is crucial. | mdpi.com |
| Polyvinyl Alcohol (PVA) | Spin Coating | PVA-based composites with conductive fillers have shown high gauge factors, indicating sensitivity to strain. An EDT/PVA composite could be a candidate for flexible strain sensors. | myu-group.co.jp |
Computational modeling serves as a powerful tool for predicting and understanding the performance of new sensor materials, thereby accelerating the design and optimization process. For a hypothetical sensor based on an this compound-polymer composite, computational methods like Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) would be invaluable.
Molecular Dynamics (MD) Simulations can be employed to model the bulk properties of the EDT-polymer composite. mdpi.com In a typical MD simulation, a representative model of the polymer matrix with embedded this compound crystals would be constructed. The simulation would then solve the classical equations of motion for all atoms in the system over a specific period, providing insights into the material's structure and dynamics. diva-portal.orgsemanticscholar.org
Key aspects that could be investigated using MD simulations include:
Dispersion and Interfacial Adhesion: Simulating the interaction between the EDT crystal surface and the polymer chains can help predict the compatibility and adhesion at the interface. This is crucial as good adhesion is necessary for efficient stress transfer from the polymer matrix to the piezoelectric filler.
Mechanical Properties: The response of the composite material to simulated mechanical stress (e.g., tension or compression) can be calculated to predict its Young's modulus, flexibility, and durability.
Analyte Interaction: For chemical sensing applications, MD simulations can model the interaction of target analyte molecules with the composite material. By observing how the analyte affects the polymer's conformation and the stress on the EDT crystals, the sensing mechanism can be elucidated.
Density Functional Theory (DFT) provides a quantum mechanical approach to understanding the electronic structure and properties of materials. acs.org DFT calculations can be used to investigate the fundamental interactions within the sensor material at the atomic level.
Applications of DFT in assessing the performance of an EDT-based sensor include:
Piezoelectric Properties of EDT: DFT can be used to calculate the piezoelectric tensor of this compound from first principles, providing a theoretical value for its piezoelectric coefficients and helping to understand the origin of its piezoelectricity at the molecular level.
Interaction with Polymer Functional Groups: DFT calculations can elucidate the nature and strength of interactions (e.g., hydrogen bonding, van der Waals forces) between the functional groups on the ethylenediamine and tartrate ions and the polymer chains. researchgate.net This information is vital for selecting a compatible polymer matrix.
Analyte Binding Energies: For a chemical sensor, DFT can be used to calculate the binding energy of specific analyte molecules to the surface of the EDT crystal or to the polymer matrix. researchgate.net This can help in predicting the sensor's selectivity and sensitivity towards different chemical species.
| Computational Method | Property Assessed | Significance for Sensor Performance | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) | Polymer-Filler Adhesion | Determines the efficiency of stress transfer to the piezoelectric component, impacting sensitivity. | mdpi.com |
| Molecular Dynamics (MD) | Mechanical Modulus | Predicts the flexibility and durability of the sensor for various applications, including wearables. | semanticscholar.org |
| Density Functional Theory (DFT) | Piezoelectric Tensor Calculation | Provides a fundamental understanding and theoretical prediction of the material's piezoelectric response. | acs.org |
| Density Functional Theory (DFT) | Analyte Binding Energy | Assesses the selectivity and sensitivity of the sensor to different chemical molecules. | researchgate.net |
By combining these computational approaches, a comprehensive in-silico assessment of a potential this compound-based polymer sensor can be achieved, guiding experimental efforts and reducing development time and costs.
Q & A
Q. What are the standard laboratory protocols for synthesizing ethylenediamine tartrate?
EDT is synthesized by reacting ethylenediamine with tartaric acid in aqueous solution. Key steps include:
- Stoichiometric Mixing : Combine equimolar amounts of ethylenediamine and tartaric acid under controlled pH (typically neutral to slightly acidic) to ensure proper salt formation .
- Crystallization : Slow evaporation at room temperature or cooling to promote crystal growth. Table 3 in provides specific reagent ratios used in analogous preparations.
- Purification : Recrystallization from water or ethanol to remove impurities.
Q. How is the molecular structure of EDT validated in research?
Researchers employ:
- X-ray Crystallography : To resolve crystal packing and confirm polymorphism, as seen in studies where EDT crystals exhibited structural shifts impacting industrial utility .
- Spectroscopic Techniques : IR spectroscopy for functional group analysis (e.g., amine and carboxylate bands) and NMR for proton environment mapping .
Q. What safety protocols are critical when handling EDT?
Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of vapors, as EDT may release ethylenediamine, a respiratory irritant .
- Personal Protective Equipment (PPE) : Gloves and goggles to prevent skin/eye contact .
- Waste Disposal : Follow EPA guidelines for organic salts to prevent environmental contamination .
Q. Which analytical methods are commonly used to quantify EDT in mixtures?
- Titration : Back-titration methods similar to EDTA protocols, particularly for metal-chelation studies (e.g., using indicators like sodium diphenylamine-4-sulfonate) .
- Spectrophotometry : UV-Vis analysis after derivatization with metal ions (e.g., iron or copper) to form colored complexes .
Advanced Research Questions
Q. How can researchers control polymorph formation in EDT crystals?
Polymorphism is influenced by:
- Nucleation Conditions : Seeding with pre-formed crystals to direct specific packing patterns .
- Environmental Factors : Temperature gradients (e.g., cooling rates) and solvent polarity adjustments to stabilize desired polymorphs .
- In-situ Monitoring : Techniques like Raman spectroscopy to track crystallization dynamics .
Q. What methodological steps are required to develop a validated HPLC assay for EDT?
Follow quality-by-design (QbD) principles:
- Factor Screening : Use Box-Behnken designs to optimize mobile phase composition, column temperature, and flow rate .
- Forced Degradation : Expose EDT to heat, light, and pH extremes to validate method robustness and specificity .
- Validation Parameters : Assess linearity (R² > 0.995), precision (%RSD < 2%), and recovery (95–105%) per ICH guidelines .
Q. How can contradictory solubility data for EDT in literature be resolved?
- Standardization : Replicate experiments under controlled conditions (pH, temperature, ionic strength) .
- Purity Assessment : Use DSC/TGA to verify sample crystallinity and exclude hydrate/anhydrate discrepancies .
- Cross-Validation : Compare results from multiple techniques (e.g., gravimetric vs. spectroscopic assays) .
Q. What experimental designs are effective for studying EDT’s metal-chelation behavior?
- Competitive Ligand Studies : Use stability constant determinations via potentiometry, comparing EDT with citrate or EDTA (refer to Table 5.4 in for ligand database inclusion).
- Spectroscopic Titrations : Monitor metal-ligand complex formation using UV-Vis or fluorescence quenching .
Q. How do researchers investigate EDT’s role in biological resistance mechanisms?
Q. What statistical approaches are recommended for analyzing EDT-related experimental data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
